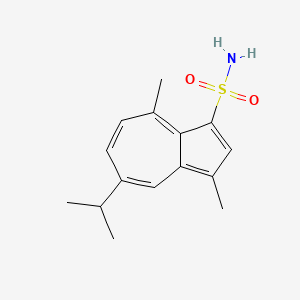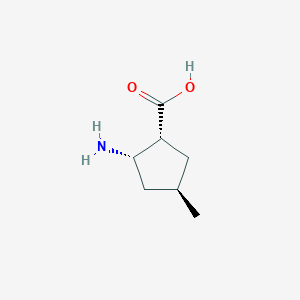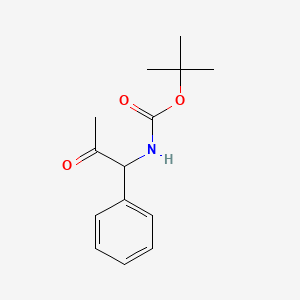
N-(2-oxo-1-phenyl-1-propyl)-carbamic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-oxo-1-phenyl-1-propyl)-carbamic acid tert-butyl ester is a synthetic organic compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including pharmaceuticals, agriculture, and chemical research. This compound is characterized by its unique structure, which includes a phenyl group, a propyl group, and a carbamic acid ester moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-oxo-1-phenyl-1-propyl)-carbamic acid tert-butyl ester typically involves the reaction of a phenylpropyl ketone with a tert-butyl carbamate. The reaction is usually carried out under mild conditions, using a suitable catalyst to facilitate the formation of the ester bond. Common reagents used in this synthesis include tert-butyl chloroformate and a base such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are often employed to monitor the reaction progress and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(2-oxo-1-phenyl-1-propyl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The ester group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogenating agents (e.g., thionyl chloride) and nucleophiles (e.g., amines) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenylpropyl oxides, while reduction may produce phenylpropyl alcohols.
Scientific Research Applications
N-(2-oxo-1-phenyl-1-propyl)-carbamic acid tert-butyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-oxo-1-phenyl-1-propyl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-oxo-1-phenyl-1-propyl)-carbamic acid methyl ester
- N-(2-oxo-1-phenyl-1-propyl)-carbamic acid ethyl ester
- N-(2-oxo-1-phenyl-1-propyl)-carbamic acid isopropyl ester
Uniqueness
N-(2-oxo-1-phenyl-1-propyl)-carbamic acid tert-butyl ester is unique due to its specific ester group, which can influence its reactivity, solubility, and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it valuable for specific applications.
Properties
Molecular Formula |
C14H19NO3 |
|---|---|
Molecular Weight |
249.30 g/mol |
IUPAC Name |
tert-butyl N-(2-oxo-1-phenylpropyl)carbamate |
InChI |
InChI=1S/C14H19NO3/c1-10(16)12(11-8-6-5-7-9-11)15-13(17)18-14(2,3)4/h5-9,12H,1-4H3,(H,15,17) |
InChI Key |
IYNDQTCBXIQQEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC=CC=C1)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4R)-4-[(1H-Indol-3-yl)methyl]-5-oxo-D-proline](/img/structure/B13151633.png)
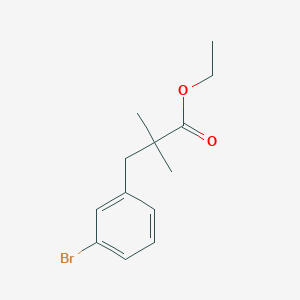

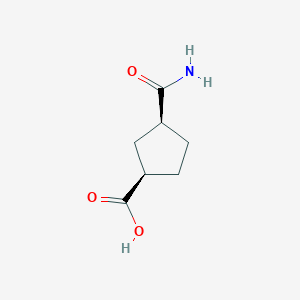
![trans-1-[(Benzyloxy)carbonyl]-6-methylpiperidine-3-carboxylic acid](/img/structure/B13151645.png)
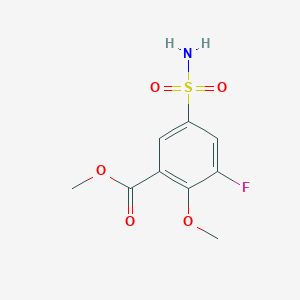
![6-Oxa-7-azabicyclo[3.1.1]heptane](/img/structure/B13151670.png)
![1',3',3'-Trimethylspiro[chromene-2,2'-indolin]-6-ylacrylate](/img/structure/B13151690.png)
![2-Methyl-5-[(E)-2-nitroethenyl]thiophene](/img/structure/B13151695.png)
![7-Methylbenzo[b]thiophen-3-amine](/img/structure/B13151696.png)
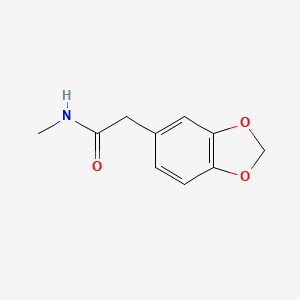
![methyl 4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]-(4-methyl-2-oxochromen-7-yl)carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoate](/img/structure/B13151702.png)
